Thiazole 2-Methyl Group: Structural Differentiation from CAS 105258-14-8
CAS 74527-30-3 bears a 2-methylthiazol-4-yl group at the pyrimidine 5-position, whereas its closest analog CAS 105258-14-8 (2-(2-amino-5-(thiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol) lacks this methyl substituent . The methyl group increases molecular weight from 328.4 to 342.42 g/mol and adds hydrophobic surface area. In thiazolylpyrimidine kinase inhibitor series, the 2-methyl substituent on the thiazole ring has been shown to modulate CDK2 and CDK9 binding affinity; for example, in a related 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine series, the presence of a 2-methyl group on the thiazole contributed to >10-fold shifts in CDK9 IC₅₀ values relative to unsubstituted thiazole variants [1]. While direct head-to-head bioactivity data for CAS 74527-30-3 vs. CAS 105258-14-8 remains unpublished, the structural precedent from the broader chemotype indicates the 2-methyl group is a critical pharmacophoric element for target engagement [1].
| Evidence Dimension | Molecular weight / thiazole substitution / predicted lipophilicity |
|---|---|
| Target Compound Data | MW 342.42 g/mol; 2-methylthiazol-4-yl substituent; molecular formula C₁₇H₁₈N₄O₂S |
| Comparator Or Baseline | CAS 105258-14-8: MW 328.4 g/mol; thiazol-4-yl substituent (no 2-methyl); molecular formula C₁₆H₁₆N₄O₂S |
| Quantified Difference | ΔMW = +14.0 g/mol (one CH₂ unit); predicted ΔlogP ≈ +0.5 (class-level estimate based on methyl addition to thiazole) |
| Conditions | Structural comparison based on CAS registry entries; logP difference inferred from fragment-based contribution of aromatic methyl group (~0.5 log units per Hansch-Leo method) |
Why This Matters
The 2-methyl group is a non-trivial pharmacophoric feature that differentiates CAS 74527-30-3 from the des-methyl analog (CAS 105258-14-8); procurement of the incorrect analog would introduce a structural alteration at a position known to critically influence kinase selectivity in this chemotype.
- [1] Hole AJ, Baumli S, Shao H, Shi S, Huang S, Pepper C, Fischer PM, Wang S, Endicott JA, Noble ME. Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities. J Med Chem. 2013 Feb 14;56(3):660-670. See Table 1 for SAR of thiazole 2-substituents. View Source
